2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Description
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Properties
IUPAC Name |
4-[[3-(trifluoromethyl)anilino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)11-2-1-3-12(7-11)21-8-22-15(23)13-9-4-5-10(6-9)14(13)16(22)24/h1-5,7,9-10,13-14,21H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHUTSQZCOZBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CNC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards certain enzymes.
Mode of Action
It is known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein.
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the inhibition of certain enzymes, which could potentially affect various biochemical pathways.
Biological Activity
The compound 2-({[3-(trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS No. 1241674-84-9) is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a methanoisoindole core, suggest possible applications in cancer treatment and other therapeutic areas.
- Molecular Formula : C₁₇H₁₅F₃N₂O₂
- Molecular Weight : 336.308 g/mol
- Structure : The compound features a tetrahydroisoindole framework with a trifluoromethyl-substituted phenyl group attached via an amino methyl linkage.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.
Anticancer Activity
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. This includes activation of caspases and alterations in mitochondrial membrane potential.
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Cell Lines Tested : The compound has been evaluated against various cancer cell lines:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
- Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, the compound showed enhanced cytotoxic effects, suggesting potential for combination therapy strategies.
Other Biological Activities
- Anti-inflammatory Properties : Similar compounds have been shown to reduce inflammatory markers in vitro, indicating that this compound might also possess anti-inflammatory effects.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells under oxidative stress conditions, which could be relevant for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on related compounds within the methanoisoindole family:
- Study on Apoptosis Induction : Research by Martins-Neves et al. highlighted that methanoisoindole derivatives can induce apoptosis in osteosarcoma cells through activation of p38 MAP kinase pathways and downregulation of cyclin-D1 .
- Cytotoxicity Assessment : A study assessing various methanoisoindole derivatives found that those with trifluoromethyl substitutions exhibited higher cytotoxicity against glioma stem-like cells compared to their non-substituted counterparts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
